molecular formula C9H13N3S B6205357 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine, Mixture of diastereomers CAS No. 1247625-20-2

5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine, Mixture of diastereomers

Cat. No.: B6205357
CAS No.: 1247625-20-2
M. Wt: 195.29 g/mol
InChI Key: UOQMUITVVHGFHW-UHFFFAOYSA-N
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Description

5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine, mixture of diastereomers, is a compound characterized by the presence of a bicyclo[2.2.1]heptane ring system attached to a 1,3,4-thiadiazole ring. This compound is notable for its structural complexity and the presence of multiple stereoisomers, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride, followed by hydrogenation to yield the saturated bicyclo[2.2.1]heptane ring.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives.

    Coupling of the Two Moieties: The final step involves coupling the bicyclo[2.2.1]heptane derivative with the thiadiazole ring, often through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.1]heptane ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated heterocyclic system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, alcohols.

    Reduction Products: Saturated heterocycles.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity

Medicine

The compound’s potential medicinal properties are being explored, particularly its ability to interact with biological targets such as enzymes and receptors. This could lead to the development of new therapeutic agents.

Industry

In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the bicyclo[2.2.1]heptane ring provides structural rigidity and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-oxadiazol-2-amine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-triazol-2-amine: Contains a triazole ring, offering different chemical properties and reactivity.

Uniqueness

The uniqueness of 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine lies in its combination of the bicyclo[2.2.1]heptane ring and the thiadiazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1247625-20-2

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H13N3S/c10-9-12-11-8(13-9)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,10,12)

InChI Key

UOQMUITVVHGFHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C3=NN=C(S3)N

Purity

95

Origin of Product

United States

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